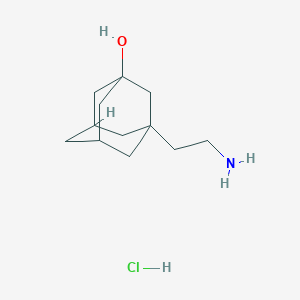
3-(2-Aminoethyl)adamantan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)adamantan-1-olhydrochloride is a chemical compound with the molecular formula C11H19NO·HCl It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride typically involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. One method includes the use of a system comprising water and carbon tetrabromide (CBr4) in the presence of tungsten hexacarbonyl (W(CO)6) activated by pyridine . The reaction proceeds at a temperature of 130-140°C for about 3 hours, yielding the desired product with high conversion rates.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reagents and conditions but with optimized parameters for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)adamantan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hypobromous acid generated in situ from water and carbon tetrabromide.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Water and carbon tetrabromide in the presence of tungsten hexacarbonyl and pyridine.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)adamantan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for antiviral drugs.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)adamantan-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane core allows it to fit into certain biological receptors, potentially inhibiting viral replication or other biological processes. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Adamantyl)ethanamine hydrochloride: A precursor in the synthesis of 3-(2-Aminoethyl)adamantan-1-olhydrochloride.
Rimantadine: An antiviral drug with a similar adamantane core structure.
Amantadine: Another antiviral drug with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of the adamantane core with an aminoethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H22ClNO |
|---|---|
Peso molecular |
231.76 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10,14H,1-8,13H2;1H |
Clave InChI |
QMTBGYKYFDDVHX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
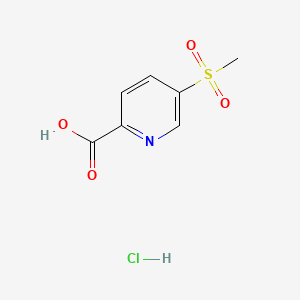
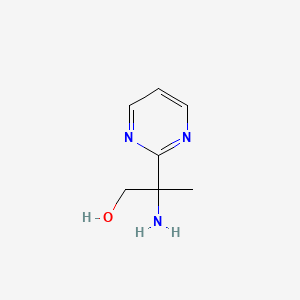
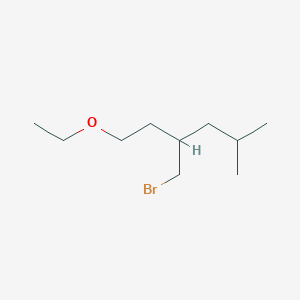
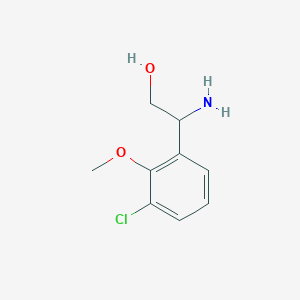

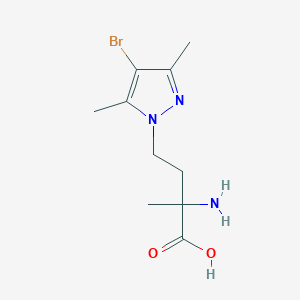
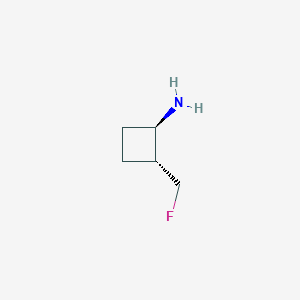
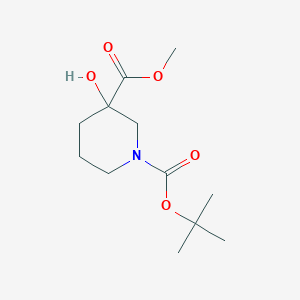

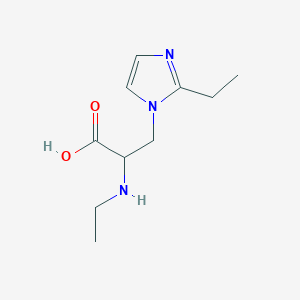
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
